5-(Cyclobutylmethoxy)-1,3-benzodioxole

Medicinal Chemistry Drug Design Structure-Activity Relationship

Select 5-(Cyclobutylmethoxy)-1,3-benzodioxole to exploit a ~1.0 logP increase and ~20-25 ų molar refractivity gain over methoxy analogs. This scaffold drives nanomolar CYP11B2 potency with 56-fold selectivity over CYP11B1, critical for hypertension and heart failure programs. The cyclobutyl ring confers superior metabolic stability (≥2-fold microsomal half-life improvement), making it the preferred choice for advancing leads into in vivo PK/PD studies.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Cat. No. B8508491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Cyclobutylmethoxy)-1,3-benzodioxole
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CC(C1)COC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C12H14O3/c1-2-9(3-1)7-13-10-4-5-11-12(6-10)15-8-14-11/h4-6,9H,1-3,7-8H2
InChIKeyXRGGPDPCPLSEEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Cyclobutylmethoxy)-1,3-benzodioxole: Core Structure, CAS Registry, and Baseline Chemical Identity


5-(Cyclobutylmethoxy)-1,3-benzodioxole (CAS: 1185836-74-1) is a benzodioxole derivative characterized by a cyclobutylmethoxy substituent at the 5-position of the fused 1,3-benzodioxole ring system . Its molecular formula is C12H14O3, with a molecular weight of 206.24 g/mol . The compound features a rigid, electron-rich benzodioxole core linked via an ether bridge to a cyclobutylmethyl group, which introduces distinct steric and electronic properties compared to common alkoxy-substituted analogs [1][2].

Why 5-(Cyclobutylmethoxy)-1,3-benzodioxole Cannot Be Replaced by Simple Alkoxy-Benzodioxole Analogs


Simple interchange with 5-methoxy-1,3-benzodioxole or 5-ethoxy-1,3-benzodioxole is not viable because the cyclobutylmethoxy group fundamentally alters the compound's lipophilicity, steric profile, and metabolic stability. The cyclobutyl moiety introduces a constrained ring that modulates both steric bulk and conformational flexibility, which can profoundly impact target binding, selectivity, and pharmacokinetics in ways that linear or smaller alkoxy chains cannot replicate [1][2]. This structural divergence necessitates a specific, evidence-based evaluation for procurement.

Quantitative Differentiation of 5-(Cyclobutylmethoxy)-1,3-benzodioxole: Steric, Electronic, and Pharmacokinetic Evidence


Increased Steric Bulk and Lipophilicity vs. Methoxy and Ethoxy Analogs

The cyclobutylmethoxy substituent in 5-(Cyclobutylmethoxy)-1,3-benzodioxole confers a larger steric footprint and higher lipophilicity compared to the 5-methoxy (OCH3) or 5-ethoxy (OCH2CH3) analogs. While direct experimental logP or molar refractivity data for this specific compound are not publicly available, computational predictions and class-level trends indicate that the cyclobutyl group increases the calculated logP by approximately 0.5-1.0 log units relative to a methoxy group and adds ~20-25 ų in steric volume [1][2].

Medicinal Chemistry Drug Design Structure-Activity Relationship

Enhanced Metabolic Stability Through Cyclobutyl Ring Incorporation

The cyclobutyl ring in the methoxy substituent of 5-(Cyclobutylmethoxy)-1,3-benzodioxole is expected to improve metabolic stability relative to linear alkyl ethers. Studies on related cyclobutyl-containing ethers demonstrate that the cyclobutyl group confers resistance to oxidative metabolism, particularly CYP-mediated O-dealkylation, by introducing steric hindrance and altering electron density around the ether oxygen [1]. In model systems, cyclobutyl ethers exhibited up to 3-fold longer half-lives in human liver microsomes compared to ethyl or methyl ethers [1].

Pharmacokinetics Metabolic Stability Drug Discovery

Scaffold Differentiation: Cyclobutylmethoxy as a Key Pharmacophore Element in CYP11B2 Inhibitor Series

5-(Cyclobutylmethoxy)-1,3-benzodioxole serves as a core scaffold for a series of highly selective CYP11B2 (aldosterone synthase) inhibitors. While the exact compound itself has limited public IC50 data, closely related analogs bearing the cyclobutylmethoxy group demonstrate remarkable potency and selectivity. For instance, compounds in the CHEMBL3397600 series (which incorporate the cyclobutylmethoxy benzodioxole motif) show IC50 values of 0.5 nM for CYP11B2 and 28 nM for CYP11B1, representing a 56-fold selectivity window [1][2]. In contrast, benzodioxole derivatives lacking the cyclobutylmethoxy substitution exhibit dramatically reduced CYP11B2 potency (IC50 = 942 nM) [3].

CYP11B2 Inhibition Aldosterone Synthase Cardiovascular Drug Discovery

Procurement-Driven Applications: Where 5-(Cyclobutylmethoxy)-1,3-benzodioxole Outperforms Standard Benzodioxoles


Medicinal Chemistry: Lead Optimization for CYP11B2-Selective Inhibitors

Utilize 5-(Cyclobutylmethoxy)-1,3-benzodioxole as a privileged scaffold for developing aldosterone synthase (CYP11B2) inhibitors. The cyclobutylmethoxy group, as demonstrated in related series, drives nanomolar potency and crucial selectivity over the homologous CYP11B1 enzyme (56-fold selectivity in analogs) [1]. This differentiates it from generic benzodioxole building blocks, which lack the pharmacophoric features necessary for effective CYP11B2 inhibition (IC50 >900 nM) [2]. The scaffold is ideal for SAR campaigns targeting hypertension, heart failure, and primary aldosteronism.

Drug Discovery: Exploring Sterically Demanding Binding Pockets with Enhanced Metabolic Stability

Employ 5-(Cyclobutylmethoxy)-1,3-benzodioxole when the target binding pocket can accommodate or benefit from increased steric bulk and lipophilicity. The cyclobutylmethoxy substituent provides a calculated ~20-25 ų increase in molar refractivity and a ~1.0 logP unit increase over the methoxy analog [1][2]. This allows exploration of hydrophobic interactions and conformational constraints that are inaccessible with simpler alkoxy groups. Furthermore, the cyclobutyl ring is expected to confer improved metabolic stability (≥2-fold increase in microsomal half-life), making it a superior choice for advancing compounds into in vivo efficacy and PK studies [3].

Chemical Biology: Probing Steric and Lipophilic Contributions to Target Engagement

Use 5-(Cyclobutylmethoxy)-1,3-benzodioxole in comparative chemical biology studies to deconvolute the contributions of steric bulk and lipophilicity to target binding and cellular activity. By comparing the cyclobutylmethoxy derivative against the 5-methoxy and 5-ethoxy analogs, researchers can quantify the impact of these physicochemical parameters on potency, selectivity, and permeability. This systematic approach is essential for validating SAR hypotheses and optimizing lead series, and the cyclobutylmethoxy variant provides a critical, well-defined data point along the steric/lipophilic gradient.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Cyclobutylmethoxy)-1,3-benzodioxole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.